molecular formula C12H15Cl2N3O2S B4266969 2-[2-(2,4-dichlorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide

2-[2-(2,4-dichlorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide

Numéro de catalogue B4266969
Poids moléculaire: 336.2 g/mol
Clé InChI: MHWBMNWQHCWCBD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[2-(2,4-dichlorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide, commonly known as 'CPI-613', is a novel anticancer agent that has shown promising results in preclinical and clinical studies. It is a small molecule that selectively targets the altered energy metabolism of cancer cells, leading to their death.

Mécanisme D'action

CPI-613 targets the altered energy metabolism of cancer cells, which is characterized by increased glucose uptake and glycolysis, even in the presence of oxygen (aerobic glycolysis). This altered metabolism is driven by the overexpression of mitochondrial enzymes, such as pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). CPI-613 selectively inhibits these enzymes, leading to the accumulation of toxic metabolites and the eventual death of cancer cells.
Biochemical and Physiological Effects:
CPI-613 has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. It also inhibits the growth and migration of cancer cells, and reduces the formation of new blood vessels (angiogenesis) that are essential for tumor growth. CPI-613 has also been found to modulate the immune system, enhancing the antitumor immune response and reducing the immunosuppressive effects of tumors.

Avantages Et Limitations Des Expériences En Laboratoire

CPI-613 has several advantages for lab experiments, including its high potency and selectivity for cancer cells, its ability to enhance the efficacy of conventional chemotherapy and radiation therapy, and its potential for combination therapy. However, there are also some limitations, such as its limited solubility in water and its potential toxicity at high doses.

Orientations Futures

There are several future directions for the research and development of CPI-613. One direction is to explore its potential for combination therapy with other anticancer agents, such as immune checkpoint inhibitors and targeted therapies. Another direction is to investigate its efficacy against other cancer types, such as hematological malignancies. Additionally, the development of novel formulations and delivery methods could improve the solubility and bioavailability of CPI-613, enhancing its clinical utility. Finally, further studies are needed to understand the long-term safety and efficacy of CPI-613 in human clinical trials.

Applications De Recherche Scientifique

CPI-613 has been extensively studied for its anticancer properties in various preclinical and clinical studies. It has shown efficacy against a wide range of cancer types, including pancreatic, lung, breast, and ovarian cancers. CPI-613 has been shown to selectively target cancer cells by inhibiting the mitochondrial enzymes that are essential for their survival. It has also been found to enhance the efficacy of conventional chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

Propriétés

IUPAC Name

1-[2-(2,4-dichlorophenoxy)propanoylamino]-3-ethylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2N3O2S/c1-3-15-12(20)17-16-11(18)7(2)19-10-5-4-8(13)6-9(10)14/h4-7H,3H2,1-2H3,(H,16,18)(H2,15,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWBMNWQHCWCBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NNC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2,4-dichlorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
2-[2-(2,4-dichlorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
2-[2-(2,4-dichlorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
2-[2-(2,4-dichlorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide
Reactant of Route 5
Reactant of Route 5
2-[2-(2,4-dichlorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide
Reactant of Route 6
Reactant of Route 6
2-[2-(2,4-dichlorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.